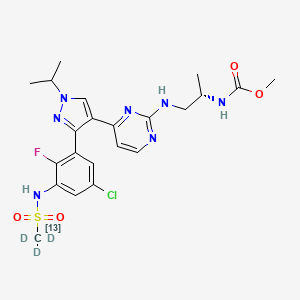

Encorafenib-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H27ClFN7O4S |

|---|---|

Molecular Weight |

544.0 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |

InChI |

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3 |

InChI Key |

CMJCXYNUCSMDBY-CDCJQKACSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Encorafenib-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encorafenib-13C,d3 is a stable isotope-labeled derivative of Encorafenib, a potent and selective inhibitor of the BRAF kinase. This technical guide provides an in-depth overview of this compound, its parent compound Encorafenib, and their roles in cancer research and drug development. The guide details the mechanism of action, pharmacokinetics, and analytical applications of these compounds. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in BRAF inhibitors and their use in precision oncology.

Introduction to Encorafenib

Encorafenib is a small molecule inhibitor of the RAF kinase family, with high potency against the BRAF V600E mutation.[1][2] This mutation is a key driver in several cancers, most notably melanoma and colorectal cancer.[1][3] Encorafenib functions by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, which is critical for cell division, differentiation, and survival.[1][4] In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation.[4][5] Encorafenib's targeted action makes it a cornerstone of therapy for patients with BRAF V600E-mutant unresectable or metastatic melanoma, often used in combination with a MEK inhibitor like binimetinib.[3][6]

This compound: The Labeled Analog

This compound is a stable isotope-labeled version of Encorafenib, incorporating one Carbon-13 atom and three deuterium atoms into its molecular structure.[7][8][9] This labeling does not significantly alter the chemical or biological properties of the molecule but provides a distinct mass signature.[8][10] This key feature makes this compound an invaluable tool in analytical and research settings.

Primary Applications of this compound:

-

Internal Standard for Quantitative Analysis: In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard.[7][11] Its similar chemical behavior to Encorafenib allows for accurate quantification of the parent drug in complex biological matrices like plasma.[11]

-

Tracer in Pharmacokinetic and Metabolic Studies: The stable isotope label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Encorafenib within a biological system without the use of radioactive isotopes.[7][8]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Encorafenib exerts its therapeutic effect by inhibiting the activity of BRAF kinases, particularly the constitutively active BRAF V600E mutant.[1][2] This inhibition disrupts the downstream signaling cascade of the MAPK/ERK pathway.

The BRAF V600E mutation leads to a 500-fold increase in kinase activity, stimulating the MEK/ERK signaling pathway even in the absence of extracellular growth factors.[5] By blocking BRAF V600E, Encorafenib prevents the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK.[3] The inactivation of this pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[7]

Quantitative Data

The following tables summarize key quantitative data for Encorafenib.

Table 1: In Vitro Potency of Encorafenib

| Target | IC50 (nM) |

|---|---|

| BRAF V600E | 0.35[1][2] |

| Wild-type BRAF | 0.47[1][2] |

| CRAF | 0.30[1][2] |

| JNK1 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| JNK2 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| JNK3 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| LIMK1 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| LIMK2 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| MEK4 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

| STK36 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

Table 2: Pharmacokinetic Properties of Encorafenib

| Parameter | Value |

|---|---|

| Time to Maximum Concentration (Tmax) | ~2 hours[1][12] |

| Bioavailability | At least 86% absorbed[12][13] |

| Protein Binding | 86%[1][12] |

| Apparent Volume of Distribution | 164 L[1][12] |

| Terminal Half-life (t1/2) | ~3.5 hours[1][12] |

| Metabolism | Primarily by CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%)[1][12] |

| Excretion | Approximately 47% in feces (5% unchanged) and 47% in urine (2% unchanged)[1][12] |

Experimental Protocols

Quantitative Analysis of Encorafenib in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Encorafenib in human plasma.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Encorafenib in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.[11]

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Encorafenib stock solution with methanol to create a series of working solutions at different concentrations.

-

Spike blank human plasma with the working solutions to generate calibration standards and QC samples at various concentration levels.[11]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Encorafenib and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Encorafenib to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Encorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Encorafenib represents a significant advancement in the targeted therapy of BRAF V600E-mutant cancers. The availability of its stable isotope-labeled analog, this compound, is crucial for the accurate and reliable quantification of the drug in biological systems. This technical guide has provided a comprehensive overview of the mechanism of action, key quantitative data, and a representative analytical protocol for Encorafenib and its labeled counterpart. This information is intended to support researchers and drug development professionals in their efforts to further understand and utilize this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Encorafenib - Wikipedia [en.wikipedia.org]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (LGX818-13C,d3) | Raf | | Invivochem [invivochem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfizermedical.com [pfizermedical.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Synthesis and Purification of Encorafenib-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Encorafenib-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of Encorafenib in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, a common driver in several cancers, including melanoma.[1] The development of reliable bioanalytical methods is paramount for pharmacokinetic and metabolic studies of Encorafenib. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and analysis, ensuring high accuracy and precision.[2] This guide details a viable pathway for the synthesis and purification of this compound, leveraging established synthetic methodologies and purification techniques.

Encorafenib is a kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF.[3] Mutations in the BRAF gene can lead to constitutively activated BRAF kinases, which can stimulate tumor cell growth.[3] Encorafenib is used in combination with binimetinib for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a key amine precursor, followed by the introduction of the isotopic labels, and culminating in the final product.

Synthesis of the Amine Precursor

The synthesis commences with the hydrolysis of the methyl carbamate group of unlabeled Encorafenib to yield the corresponding primary amine precursor.[4][5][6] This reaction is a critical first step to enable the subsequent introduction of the isotopically labeled methyl carbamate moiety.[4][5][6]

Experimental Protocol: Hydrolysis of Encorafenib

-

Dissolve Encorafenib (1.0 eq) in a 1:1:1 mixture of 10% aqueous sodium hydroxide, methanol, and tetrahydrofuran.[4]

-

Heat the reaction mixture to 85°C and stir for 12 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

-

Dissolve the residue in a solution of 10% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[4]

-

Filter the solution through a 0.22 µm filter to remove any particulate matter.[4]

-

Purify the crude amine precursor by preparative high-performance liquid chromatography (HPLC).[4]

Introduction of the 13C and d3 Isotopes

The isotopically labeled methyl carbamate is introduced by reacting the amine precursor with a 13C-labeled phosgene equivalent, followed by quenching with deuterated methanol (CD3OD). A plausible method involves the use of triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene gas, to form a 13C-chloroformate intermediate, which is then reacted with the amine precursor. The resulting activated intermediate is subsequently reacted with deuterated methylamine or a deuterated methoxide source to install the d3-methyl group.

A plausible synthetic route, adapted from patent literature describing deuterated analogs, involves the reaction of the amine precursor with a labeled chloroformate followed by reaction with a labeled amine.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified amine precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methyl-d3-amine (CD3NH2) (1.1 eq) followed by methyl-13C-chloroformate (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | Encorafenib | 10% NaOH(aq), Methanol | THF | 85 | 12 | Amine Precursor |

| 2 | Amine Precursor | Methyl-d3-amine, Methyl-13C-chloroformate, Triethylamine | Dichloromethane | 0 to RT | 12-24 | This compound |

Purification of this compound

The purification of the final product is crucial to ensure high purity, which is essential for its use as an internal standard. A multi-step purification process involving flash chromatography followed by preparative HPLC is recommended.

Flash Chromatography

Initial purification of the crude product is performed using flash column chromatography on silica gel. This step removes the majority of impurities and unreacted starting materials.

Experimental Protocol: Flash Chromatography

-

Load the crude this compound onto a silica gel column.

-

Elute the column with a gradient of a suitable solvent system, such as petroleum ether and ethyl acetate.

-

Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve the highest possible purity, preparative HPLC is employed. This technique provides excellent separation of the target compound from any remaining closely related impurities.

Experimental Protocol: Preparative HPLC

-

Dissolve the partially purified product from the flash chromatography step in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

-

Inject the solution onto a preparative reverse-phase C18 HPLC column.

-

Elute the column with a gradient of acetonitrile and water containing 0.1% TFA. The specific gradient will need to be optimized based on the analytical HPLC profile.

-

Monitor the eluent with a UV detector and collect the fraction corresponding to the this compound peak.

-

Lyophilize the collected fraction to obtain the final product as a pure solid.

Solid-Phase Extraction (SPE)

As a final desalting and concentration step, particularly after preparative HPLC with TFA in the mobile phase, solid-phase extraction can be utilized.

Experimental Protocol: Solid-Phase Extraction

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous solution containing the purified this compound onto the cartridge.

-

Wash the cartridge with water to remove any remaining salts (e.g., TFA salts).

-

Elute the product from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

-

Concentrate the eluent under reduced pressure to yield the final, pure this compound.

Data Presentation: Purification

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Purity Achieved |

| Flash Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate Gradient | >90% |

| Preparative HPLC | Reverse-Phase C18 | Acetonitrile/Water + 0.1% TFA Gradient | >98% |

| Solid-Phase Extraction | C18 | Methanol or Acetonitrile | >99% |

Signaling Pathways and Workflow Diagrams

Encorafenib's Mechanism of Action in the MAPK/ERK Pathway

Encorafenib targets the RAF kinase within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] In many cancers, mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Caption: Encorafenib inhibits BRAF in the MAPK/ERK signaling pathway.

Synthetic Workflow for this compound

The overall synthetic workflow is a sequential process from the starting material to the final isotopically labeled product.

Caption: Synthetic workflow for this compound.

Purification Workflow for this compound

A systematic purification workflow is essential to achieve the high purity required for an internal standard.

Caption: Purification workflow for this compound.

References

- 1. Encorafenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

Technical Guide: Encorafenib-¹³C,d₃ Certificate of Analysis and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for Encorafenib-¹³C,d₃. It is designed to assist researchers in understanding, interpreting, and applying this critical internal standard in bioanalytical and pharmacokinetic studies.

Introduction to Encorafenib-¹³C,d₃

Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly targeting the BRAF V600E mutation.[1][2] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, which is a key driver in the proliferation of various cancers, including melanoma.[1][2][3] Encorafenib-¹³C,d₃ is a stable isotope-labeled (SIL) analog of Encorafenib.[4][5] Due to its identical chemical properties and a distinct, heavier mass, it is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[][7] The use of a SIL internal standard is crucial for correcting variations in sample processing and analysis, thereby ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies.[7][8][9]

Representative Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a CoA for Encorafenib-¹³C,d₃.

Table 1: Physicochemical Properties

| Property | Specification |

| Product Name | Encorafenib-¹³C,d₃ |

| Synonyms | LGX818-¹³C,d₃ |

| Appearance | Off-white to yellow solid[10] |

| Molecular Formula | C₂₁¹³CH₂₄D₃ClFN₇O₄S |

| Molecular Weight | 544.04 |

| CAS Number | 1269440-17-6 (Unlabeled) |

| Solubility | Soluble in DMSO |

Table 2: Analytical Data Summary

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC | ≥98.0% | 99.93%[10] |

| Identity | ¹H NMR | Conforms to Structure | Consistent with structure[10] |

| Identity | Mass Spectrometry | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥99% | 99.6% |

| Isotopic Enrichment | Mass Spectrometry | ≥98% atom ¹³C; ≥98% atom D | Conforms |

Experimental Protocols

Detailed methodologies are essential for the proper use and verification of the internal standard.

This method is used to determine the chemical purity of the Encorafenib-¹³C,d₃ standard.

-

Instrumentation : Agilent 1200 HPLC system or equivalent.[11]

-

Column : Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[12]

-

Mobile Phase :

-

Gradient : Isocratic elution with 62% Acetonitrile.[11]

-

Flow Rate : 0.35 mL/min.[12]

-

Column Temperature : 40°C.

-

Detection : UV at 254 nm.

-

Injection Volume : 5 µL.

-

Procedure : A stock solution of Encorafenib-¹³C,d₃ is prepared in methanol.[13] This solution is then diluted to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase. The sample is injected into the HPLC system, and the peak area of the main component is used to calculate the purity relative to any detected impurities.

This method confirms the molecular weight and the degree of stable isotope incorporation.

-

Instrumentation : Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410 QqQ) with an electrospray ionization (ESI) source.[11]

-

Infusion : The sample is introduced via direct infusion or through an LC system.

-

MS Parameters :

-

Scan Type : Full Scan (Q1).

-

Mass Range : m/z 100-700.

-

Fragmentor Voltage : Optimized for analyte, typically 135 V.

-

Gas Temperature : 350°C.

-

-

Procedure : A dilute solution of the standard in methanol is infused into the mass spectrometer. The resulting spectrum is analyzed for the parent ion peak corresponding to the labeled compound (e.g., [M+H]⁺ at m/z 545.0). The isotopic distribution is examined to confirm the incorporation of one ¹³C and three deuterium atoms and to calculate the isotopic enrichment. The absence of a significant peak at the unlabeled molecular weight (e.g., m/z 541.0) confirms high isotopic purity.

Application and Signaling Pathway Visualization

Encorafenib-¹³C,d₃ is used as an internal standard in LC-MS/MS assays to quantify Encorafenib in biological matrices like plasma.[8][13] The SIL standard is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. This accounts for variability in extraction recovery, matrix effects, and instrument response.[][8][9]

Caption: Bioanalytical workflow using a SIL internal standard.

Encorafenib targets and inhibits mutated BRAF kinases within the MAPK/ERK signaling pathway.[1][14] This pathway, when constitutively activated by mutations like BRAF V600E, drives uncontrolled cell division and proliferation.[1][2] By blocking BRAF, Encorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately inhibiting tumor growth.[3][14][15]

Caption: Encorafenib inhibits the mutated BRAF kinase in the MAPK pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (LGX818-13C,d3) | Raf | | Invivochem [invivochem.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 15. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

physical and chemical properties of Encorafenib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Encorafenib-13C,d3, a stable isotope-labeled internal standard for the potent BRAF inhibitor, Encorafenib. This document details its role in quantitative analysis, outlines relevant experimental protocols, and illustrates its context within the broader landscape of cancer research, specifically targeting the BRAF/MEK/ERK signaling pathway.

Core Physical and Chemical Properties

This compound is a synthetic, isotopically labeled version of Encorafenib, designed for use as an internal standard in mass spectrometry-based quantification assays.[1][2] The incorporation of one carbon-13 atom and three deuterium atoms results in a known mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | methyl (S)-(1-((4-(3-(5-chloro-2-fluoro-3-((methyl)sulfonamido-13C-1,1,1-d3)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate | N/A |

| Molecular Formula | C₂₁¹³CH₂₄D₃ClFN₇O₄S | [3] |

| Molecular Weight | 544.02 g/mol | [3] |

| Appearance | Typically exists as a solid at room temperature. Off-white to yellow solid. | [4] |

| Purity | ≥98% | N/A |

| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ²H | N/A |

| Solubility | Soluble in DMSO. | N/A |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A |

Mechanism of Action of Encorafenib

Encorafenib is a highly potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[5] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[5][6][7][8] Encorafenib targets this mutated BRAF V600E, as well as wild-type BRAF and CRAF, thereby inhibiting the aberrant signaling cascade.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (LGX818-13C,d3) | Raf | | Invivochem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A constitutive active MAPK/ERK pathway due to BRAFV600E positively regulates AHR pathway in PTC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotope Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which lies in understanding its metabolic fate. A thorough characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for assessing its safety and efficacy. In recent years, stable isotope labeling (SIL) has emerged as a powerful and indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a safer and often more informative alternative to traditional radiolabeling techniques. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies central to the application of SIL in drug metabolism research.

The Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their non-radioactive, heavier isotopes. Commonly used stable isotopes in drug development include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] Unlike their radioactive counterparts (e.g., ³H and ¹⁴C), stable isotopes do not decay and emit radiation, making them safe for use in human studies without the associated health risks and stringent regulatory hurdles.[3]

The fundamental principle behind SIL is that the isotopic substitution results in a molecule that is chemically identical to the parent drug but has a distinct, higher mass. This mass difference is readily detectable by modern analytical instrumentation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise tracking and quantification of the drug and its metabolites in complex biological matrices.[1][4]

Key Advantages of Stable Isotope Labeling:

-

Enhanced Safety: The non-radioactive nature of stable isotopes permits their use in a wider range of human studies, including those involving vulnerable populations.[3]

-

Reduced Regulatory Burden: Studies with stable isotopes are generally subject to less stringent regulatory oversight compared to those involving radiolabeled compounds.

-

No Alteration of Physicochemical Properties: The minor mass change due to isotopic substitution typically does not significantly alter the drug's physicochemical properties or its metabolic profile.

-

Versatility in Application: SIL can be employed in a wide array of studies, from early in vitro metabolic stability assays to late-stage clinical pharmacokinetic and mass balance studies.[1]

-

Multiplexing Capabilities: The use of different stable isotopes allows for the simultaneous administration and analysis of multiple drug candidates or different formulations of the same drug.

Data Presentation: Quantitative Insights from SIL Studies

A primary output of SIL-based drug metabolism studies is quantitative data on the concentration and fate of the labeled drug and its metabolites over time. This data is crucial for determining key pharmacokinetic parameters and understanding the overall disposition of the drug. The following tables provide illustrative examples of how quantitative data from such studies can be structured for clear interpretation and comparison.

Table 1: Illustrative Plasma Pharmacokinetic Data of a ¹³C-Labeled Drug and its Metabolites in Rats

| Time (hours) | [¹³C]-Parent Drug (ng/mL) | [¹³C]-Metabolite M1 (ng/mL) | [¹³C]-Metabolite M2 (ng/mL) |

| 0.25 | 1580 | 125 | 45 |

| 0.5 | 2350 | 350 | 110 |

| 1 | 2100 | 580 | 230 |

| 2 | 1500 | 890 | 350 |

| 4 | 850 | 1100 | 420 |

| 8 | 350 | 950 | 380 |

| 12 | 120 | 650 | 250 |

| 24 | 25 | 250 | 90 |

Table 2: Illustrative Cumulative Excretion Data of a ¹³C-Labeled Drug in a Human Mass Balance Study

| Collection Interval (hours) | % of Administered ¹³C Dose in Urine | % of Administered ¹³C Dose in Feces | Total % of Administered ¹³C Dose Excreted |

| 0-12 | 35.2 | 5.1 | 40.3 |

| 12-24 | 18.5 | 15.8 | 34.3 |

| 24-48 | 8.1 | 2.5 | 10.6 |

| 48-72 | 2.3 | 0.8 | 3.1 |

| 72-96 | 0.9 | 0.3 | 1.2 |

| Total | 65.0 | 24.5 | 89.5 |

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing stable isotope labeling in drug metabolism studies.

In Vivo Drug Metabolism Study in Rats Using a ¹³C-Labeled Drug

This protocol describes a typical preclinical study to evaluate the pharmacokinetics and metabolism of a ¹³C-labeled drug in rats.

Materials:

-

Sprague-Dawley rats (male, 250-300g)

-

[¹³C]-labeled drug substance

-

Vehicle for dosing (e.g., 0.5% methylcellulose in water)

-

Metabolic cages for separate collection of urine and feces

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

-80°C freezer for sample storage

Procedure:

-

Acclimatization: House rats in metabolic cages for at least 48 hours prior to the study to allow for acclimatization.

-

Dosing: Administer a single oral dose of the [¹³C]-labeled drug (e.g., 10 mg/kg) via gavage.

-

Sample Collection:

-

Blood: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Place samples into K2EDTA tubes and keep on ice.

-

Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours).

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.

-

Feces: Homogenize fecal samples with water and store an aliquot of the homogenate at -80°C.

-

-

Sample Analysis: Analyze plasma, urine, and fecal samples for the [¹³C]-labeled parent drug and its metabolites using a validated LC-MS/MS method.

Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol outlines a common protein precipitation method for preparing plasma samples for LC-MS/MS analysis.

Materials:

-

Rat plasma samples containing the [¹³C]-labeled drug

-

Internal standard (IS) solution (a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound)

-

Acetonitrile (ACN), chilled to -20°C

-

Microcentrifuge tubes

-

Centrifuge

-

96-well plate for autosampler

Procedure:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard solution and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of a ¹³C-labeled drug in rat liver microsomes.[5][6][7]

Materials:

-

[¹³C]-labeled drug stock solution (e.g., 1 mM in DMSO)

-

Rat liver microsomes (RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Incubator or water bath at 37°C

-

Acetonitrile with internal standard to stop the reaction

Procedure:

-

Prepare a reaction mixture containing the [¹³C]-labeled drug (final concentration, e.g., 1 µM) and RLM (final protein concentration, e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

-

Calculate the percentage of the parent drug remaining at each time point to determine the metabolic stability (e.g., half-life).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways in drug metabolism studies.

Caption: Workflow for an in vivo stable isotope labeling drug metabolism study.

Caption: Simplified metabolic pathway of acetaminophen.[3][8]

Conclusion

Stable isotope labeling has revolutionized the field of drug metabolism by providing a safe, versatile, and highly informative approach to understanding the fate of xenobiotics in biological systems. The ability to precisely track and quantify a drug and its metabolites without the complications of radioactivity has streamlined the drug development process, from early discovery to clinical trials. As analytical technologies continue to advance in sensitivity and resolution, the applications of stable isotope labeling are expected to expand further, solidifying its role as a cornerstone of modern DMPK research. This guide provides a foundational understanding of the principles and practices of SIL, empowering researchers to effectively leverage this powerful technology in their pursuit of safer and more effective medicines.

References

- 1. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

A Technical Guide to Preliminary Studies Using Stable Isotope Labeled Encorafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, application, and preliminary findings from studies utilizing stable isotope-labeled Encorafenib. Encorafenib is a potent and highly selective inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] The use of isotopic labeling is crucial in drug development for a variety of applications, including positron emission tomography (PET) imaging, absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative analysis.[3][4] This document details the experimental protocols and quantitative data from key preliminary studies involving [¹¹C]Encorafenib and [¹⁴C]Encorafenib.

Radiosynthesis and In Vitro Evaluation of [¹¹C]Encorafenib

The carbon-11 isotope ([¹¹C]) is a positron emitter with a short half-life (20.4 minutes), making it ideal for PET imaging to noninvasively study drug distribution and target engagement in vivo.[5][6][7] A key study focused on developing an automated radiosynthesis of [¹¹C]Encorafenib for this purpose.[5][8]

Experimental Protocol: Synthesis of [¹¹C]Encorafenib

The synthesis of [¹¹C]Encorafenib was achieved via an in-loop [¹¹C]CO₂ fixation reaction.[5][6][7]

-

Precursor Synthesis : The required amine precursor was synthesized from non-labeled Encorafenib. Treatment of Encorafenib with sodium hydroxide at 85°C resulted in hydrolysis and decarboxylation of the methyl carbonate, yielding the primary amine precursor in good yield (81%) after HPLC purification.[6][7]

-

[¹¹C]CO₂ Fixation : [¹¹C]CO₂ is trapped and reacted with a CO₂ fixation base and the amine precursor to form a ¹¹C-labeled carbamate ion intermediate.[5][6]

-

Alkylation : The subsequent addition of iodomethane results in the alkylation of the carbamate ion, forming the final [¹¹C]Encorafenib product, which is labeled at the carbonyl of the methylcarbamate.[5][6]

-

Purification and Formulation : The entire process, including synthesis, purification by semi-preparative HPLC, and reformulation, was fully automated using a commercial radiosynthesizer. The final product was formulated in a solution suitable for animal injection.[5][8]

Quantitative Data: [¹¹C]Encorafenib Radiosynthesis

The automated synthesis process provided reproducible results with high purity and molar activity.

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 14.5 ± 2.4% | [5][8] |

| Molar Activity | 177 ± 5 GBq/µmol | [8] |

| Radiochemical Purity | 99% | [5][8] |

| Production Quantity | 6845 ± 888 MBq | [5][8] |

| Final Formulation pH | 5.0 | [5][6] |

| Residual Acetonitrile | 4 - 15 ppm | [5][6] |

Experimental Protocol: In Vitro Cellular Binding Assay

A preliminary in vitro assay was conducted to confirm the biological activity of the synthesized radiotracer.[5]

-

Cell Line : A375 human melanoma cells, which express the V600E-mutated B-Raf, were used.[5][6]

-

Binding Experiment : The experiment was designed to demonstrate the saturable binding of [¹¹C]Encorafenib to the A375 cells.

-

Outcome : The study successfully demonstrated saturable binding, indicating specific interaction with the target cells and encouraging further investigation of the radiotracer for in vivo PET imaging.[5][8]

Human ADME Study with [¹⁴C]Encorafenib

To understand the absorption, distribution, metabolism, and excretion (ADME) of Encorafenib in humans, a phase I, open-label study was conducted using carbon-14 ([¹⁴C]) labeled Encorafenib.[9][10]

Experimental Protocol: Human ADME Study

-

Subjects : The study involved four healthy male subjects.[9][10]

-

Dosing : A single oral dose of 100 mg of [¹⁴C]Encorafenib (containing 90 µCi of radioactivity) was administered.[9][10]

-

Sample Collection : Blood, urine, and feces were collected over a 96-hour post-dose period.

-

Analysis : Samples were analyzed to determine the concentration of total radioactivity and to profile the metabolites.

Quantitative Data: Pharmacokinetics and Excretion

The study achieved a good mass balance, with nearly all of the administered radioactive dose recovered. Metabolism was identified as the primary clearance pathway.

| Parameter | Value | Reference |

| Excretion | ||

| Total Radioactivity Recovery | ≥93.9% | [9] |

| Mean Recovery in Feces | 47.2% | [1][9] |

| Mean Recovery in Urine | 47.2% | [1][9] |

| Unchanged Encorafenib in Feces | 5.0% of dose | [1][9] |

| Unchanged Encorafenib in Urine | 1.8% of dose | [9] |

| Pharmacokinetics | ||

| Estimated Oral Absorption | ~86% | [9] |

| Terminal Half-life (t½) | 3.5 hours | [1] |

| Apparent Clearance (CL/F) | 14 L/h | [1] |

Metabolism of Encorafenib

The major route of metabolism for Encorafenib in humans is N-dealkylation.[9] This process involves the removal of the isopropyl carbamic acid methyl ester group to form the primary phase 1 metabolite, identified as M42.5 (LHY746).[9] Metabolism accounts for the clearance of approximately 88% of the recovered radioactive dose.[9]

Other Stable Isotope-Labeled Variants

Beyond radiolabeled versions for imaging and ADME studies, other stable isotope-labeled forms of Encorafenib are available for research.

-

Encorafenib-¹³C,d₃ : This variant, labeled with both carbon-13 and deuterium, is commercially available.[3][4] Its primary application is as an internal standard for quantitative analysis in techniques such as mass spectrometry (LC-MS) or NMR.[3] The use of a stable isotope-labeled internal standard is the gold standard for accurately quantifying drug concentrations in complex biological matrices.

Mechanism of Action: BRAF Inhibition

Encorafenib is a kinase inhibitor that targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active BRAF protein, which promotes uncontrolled cell growth and proliferation.[1] Encorafenib potently inhibits BRAF V600E, thereby blocking the downstream signaling cascade and inhibiting tumor cell growth.[2][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Encorafenib-13C,d3 (LGX818-13C,d3) | Raf | | Invivochem [invivochem.com]

- 5. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I, single-center, open-label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [14 C] encorafenib in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I, single‐center, open‐label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [ 14C] encorafenib in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Encorafenib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Encorafenib in human plasma. The method utilizes a stable isotope-labeled internal standard, Encorafenib-13C,d3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Encorafenib.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation.[1][2] It is used in the treatment of various cancers, including melanoma and colorectal cancer, often in combination with other targeted therapies.[1][3] Monitoring the plasma concentrations of Encorafenib is crucial for optimizing therapeutic outcomes and minimizing toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of Encorafenib in human plasma. The use of this compound as an internal standard (IS) minimizes the variability associated with sample preparation and matrix effects.[4]

Experimental

Materials and Reagents

-

Encorafenib and this compound were obtained from a commercial supplier.

-

HPLC-grade acetonitrile and methanol were used.

-

Formic acid (LC-MS grade) was utilized.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

Data acquisition and processing were performed using the instrument's corresponding software.

Sample Preparation

A protein precipitation method was employed for sample preparation:

-

To 50 µL of a plasma sample, add 150 µL of a working internal standard solution (WIS) containing this compound in methanol.[5]

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of Encorafenib and IS |

| Flow Rate | 0.35 mL/min[6] |

| Injection Volume | 2 µL[5] |

| Column Temperature | 40 °C |

| Run Time | Approximately 2 minutes[6] |

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for the detection and quantification of Encorafenib and its internal standard.

Table 2: Mass Spectrometry Parameters

| Parameter | Encorafenib | This compound |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 540.1[7] | 544.1 (calculated) |

| Product Ion (m/z) | 359.1[7] | 362.1 (calculated) |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

| Dwell Time | 100 ms | 100 ms |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Encorafenib in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 4,000 ng/mL for Encorafenib in human plasma.[5] The lower limit of quantification (LLOQ) was established at 10 ng/mL, providing sufficient sensitivity for clinical applications.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines, with precision (%CV) values below 15% and accuracy (%RE) within ±15%.[5][8]

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 4,000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%RE) | ± 15% |

| Inter-day Accuracy (%RE) | ± 15% |

| Recovery | 85.6% to 90.9%[5][8] |

| Matrix Effect | Minimal and compensated by IS |

Signaling Pathway and Experimental Workflow

Encorafenib targets the BRAF protein in the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[2][3] Encorafenib, by inhibiting the mutated BRAF kinase, blocks downstream signaling and inhibits tumor growth.[1][3]

The experimental workflow for the quantification of Encorafenib is a streamlined process designed for high-throughput analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantitative analysis of Encorafenib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies of Encorafenib in a clinical research setting.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Encorafenib Quantification in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, a common driver in various cancers like melanoma.[1][2] Accurate quantification of encorafenib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for plasma sample preparation and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical method.

Signaling Pathway of Encorafenib

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is critical for cell proliferation and survival.[1][3] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth. Encorafenib specifically inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.[2][4]

Caption: Simplified MAPK signaling pathway and the inhibitory action of Encorafenib.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and efficient method for extracting small molecules like encorafenib from a complex matrix like plasma.[5][6][7] This protocol utilizes acetonitrile as the precipitating agent.

Experimental Workflow

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol

Materials:

-

Human plasma (collected in EDTA or lithium-heparin tubes)[5]

-

Encorafenib reference standard

-

Internal Standard (IS), e.g., Spebrutinib or isotopically labeled encorafenib ([¹³C,²H₃]-encorafenib)[6][8]

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.

-

Spiking (for Calibration and QC samples):

-

Sample Preparation:

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard.[10] The ratio of acetonitrile to plasma can be optimized but is often 3:1 (v/v).

-

-

Precipitation and Mixing:

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

Analysis:

LC-MS/MS Analysis

The following are typical parameters for the quantification of encorafenib. These should be optimized for the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | Agilent or Waters UPLC/HPLC system[12][13] |

| Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column[12] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or MethanolIsocratic or gradient elution can be used. A common isocratic mobile phase is 0.1% formic acid in water/acetonitrile (67:33, v/v).[6][12] |

| Flow Rate | 0.3 - 0.4 mL/min[12] |

| Injection Volume | 2 - 10 µL[10][11] |

| MS System | Triple quadrupole mass spectrometer[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Encorafenib: m/z 540.1 -> 439.1 (example, should be optimized)Internal Standard: (Specific to the IS used) |

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for encorafenib quantification in plasma following protein precipitation.

Table 1: Method Validation Parameters

| Parameter | Typical Value/Range | Reference(s) |

| Linearity Range (ng/mL) | 0.5 - 3000 or 10 - 4000 | [8][12] |

| Correlation Coefficient (r²) | ≥ 0.997 | [12] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 10 | [8][12] |

| Lower Limit of Detection (LLOD) (ng/mL) | 0.2 | [12] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference(s) |

| LLOQ | 0.5 | 5.67 | 6.23 | 92.88 - 95.15 | [6] |

| Low QC | 1.5 | 2.61 | 2.62 | 96.65 - 97.51 | [6] |

| Mid QC | 1800 | 0.33 | 1.57 | 96.65 - 99.57 | [6] |

| High QC | 2400 | 1.26 | 0.97 | 99.84 - 102.28 | [6] |

Values are examples from a published study and may vary.

Table 3: Recovery and Matrix Effect

| Parameter | Encorafenib | Internal Standard | Reference(s) |

| Extraction Recovery (%) | |||

| Low QC | ~94 | ~95 | [6] |

| Mid QC | ~94 | ~95 | [6] |

| High QC | ~94 | ~95 | [6] |

| Matrix Effect (%) | ~98-102 | ~98-102 | [8] |

Conclusion

The protein precipitation method followed by LC-MS/MS analysis provides a robust, sensitive, and reliable approach for the quantification of encorafenib in human plasma. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of pharmacology, clinical research, and drug development. It is essential to validate the method in your own laboratory to ensure it meets the specific requirements of your studies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 4. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ovid.com [ovid.com]

- 9. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I, single‐center, open‐label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [ 14C] encorafenib in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Encorafenib using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] It is primarily indicated for the treatment of patients with unresectable or metastatic melanoma and metastatic colorectal cancer harboring a BRAF V600E or V600K mutation.[1][3] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[4][5] Encorafenib, often used in combination with a MEK inhibitor like binimetinib, targets this aberrant signaling to induce tumor cell apoptosis and inhibit tumor growth.[2][4] Therapeutic Drug Monitoring (TDM) of encorafenib is crucial to optimize treatment efficacy and minimize toxicity, ensuring that plasma concentrations are maintained within the therapeutic window. This document provides detailed application notes and protocols for the quantification of encorafenib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling Pathway of Encorafenib

Encorafenib targets the RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival.[2] In cancers with BRAF V600 mutations, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes cancer cell growth and survival.[8] Encorafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby blocking the downstream signaling cascade.[1] The combination with a MEK inhibitor provides a dual blockade of the pathway, which can enhance anti-tumor activity and delay the onset of resistance.[2][9]

Caption: MAPK signaling pathway and the inhibitory action of Encorafenib.

Quantitative Data Summary

The following tables summarize the validation parameters of a published LC-MS/MS method for the quantification of encorafenib in human plasma.[6][7]

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Encorafenib | 10 - 4,000 | > 0.99 |

Table 2: Accuracy and Precision [7]

| Low QC (30 ng/mL) | Medium QC (400 ng/mL) | High QC (3000 ng/mL) | |

| Within-Run Precision (%RSD) | < 3.4% | < 3.4% | < 3.4% |

| Between-Run Precision (%RSD) | < 12.0% | < 12.0% | < 12.0% |

| Accuracy (% Bias) | 94.6 - 112.0% | 94.6 - 112.0% | 94.6 - 112.0% |

Table 3: Recovery [6]

| Analyte | Concentration Level | Mean Recovery (%) |

| Encorafenib | Low QC | 89.8 |

| Medium QC | 90.5 | |

| High QC | 90.9 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for extracting encorafenib from human plasma.[6]

Materials:

-

Human plasma samples (collected in K2-EDTA tubes)

-

Methanol, HPLC grade

-

Internal Standard (IS) working solution (e.g., [¹³C,²H₃]-Encorafenib in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in methanol to the plasma sample.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 130 µL of the clear supernatant to an autosampler vial.

-

Add 1,500 µL of sample diluent (e.g., mobile phase A) to the supernatant in the vial.

-

Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following are typical parameters for the chromatographic separation and mass spectrometric detection of encorafenib.

Table 4: Liquid Chromatography Parameters [6][10]

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., XBridge BEH C18, Agilent Eclipse plus C18) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in water or 0.1% Formic Acid in water |

| Mobile Phase B | 10 mM Ammonium Bicarbonate in 90% methanol/10% water or Acetonitrile |

| Flow Rate | 0.25 - 0.35 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40°C |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. An example gradient starts with a high percentage of mobile phase A, which is then decreased over several minutes to elute the analyte with a higher percentage of mobile phase B. |

Table 5: Mass Spectrometry Parameters [6]

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Encorafenib | Precursor ion (m/z) -> Product ion (m/z) |

| [¹³C,²H₃]-Encorafenib (IS) | Precursor ion (m/z) -> Product ion (m/z) |

| Collision Gas | Argon |

| Source Parameters | Optimized for the specific instrument (e.g., spray voltage, capillary temperature, sheath gas flow, aux gas flow). |

Experimental Workflow

The following diagram illustrates the overall workflow for the therapeutic drug monitoring of encorafenib using LC-MS/MS.

Caption: Workflow for Encorafenib therapeutic drug monitoring.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of encorafenib in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential in a clinical setting. By implementing TDM, clinicians can personalize encorafenib dosing to optimize therapeutic outcomes and enhance patient safety.

References

- 1. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Encorafenib - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Encorafenib plus cetuximab for the treatment of BRAF-V600E-mutated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 10. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Encorafenib-13C,d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Encorafenib-13C,d3, a stable isotope-labeled internal standard, in pharmacokinetic (PK) studies. The use of such labeled compounds is critical for accurate quantification of the drug and its metabolites in biological matrices.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly targeting the BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, including melanoma and colorectal cancer.[1][2] Encorafenib is often administered in combination with a MEK inhibitor, such as binimetinib, to achieve a more potent anti-tumor effect and to delay the onset of resistance.[1]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Their identical chemical properties to the unlabeled drug ensure they behave similarly during sample extraction and chromatographic separation, while their mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[3]

Signaling Pathway

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. Mutations in the BRAF gene can lead to the constant activation of this pathway, promoting cell proliferation and survival.[1] Encorafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling.[1][4]

References

Application Notes and Protocols for the Preclinical Analysis of Encorafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600E mutation, which is a key driver in several cancers, including melanoma and colorectal cancer.[1][2][3] Encorafenib functions by targeting the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, which, when constitutively activated by BRAF mutations, leads to uncontrolled cell proliferation and survival.[2][4][5] Preclinical evaluation of Encorafenib is crucial for understanding its anti-tumor activity, defining its therapeutic window, and exploring potential combination therapies to overcome resistance.[1][6]

These application notes provide detailed protocols for the in vitro and in vivo analysis of Encorafenib in preclinical models, guidance on data presentation, and visualization of key pathways and workflows.

Mechanism of Action: Targeting the BRAF/MEK/ERK Pathway

Encorafenib selectively binds to and inhibits the activity of the BRAF V600E mutant kinase.[1][3] This action prevents the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.[2][5] The combination of Encorafenib with a MEK inhibitor, such as binimetinib, has been shown to provide a more profound and durable inhibition of the MAPK pathway, delaying the onset of resistance.[1][7]

Caption: Encorafenib inhibits the constitutively active BRAF V600E mutant kinase.

Experimental Protocols

A typical preclinical workflow for evaluating Encorafenib involves a series of in vitro assays to determine its potency and mechanism, followed by in vivo studies to assess its efficacy and pharmacokinetic profile.

Caption: A general workflow for the preclinical evaluation of Encorafenib.

Protocol 1: In Vitro Cell Viability Assay

This protocol details the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) of Encorafenib in BRAF V600E-mutant cancer cell lines (e.g., A375 melanoma).

Materials:

-

BRAF V600E-mutant cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Encorafenib stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® 2.0 Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the normalized viability against the logarithm of the Encorafenib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot Analysis for pERK Inhibition

This protocol is for assessing the inhibition of ERK phosphorylation (pERK), a key downstream marker of BRAF activity, in response to Encorafenib treatment.

Materials:

-

BRAF V600E-mutant cell line

-

6-well cell culture plates

-

Encorafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Encorafenib (e.g., 1 nM, 10 nM, 100 nM) for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-pERK antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and visualize bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK using the same procedure.

-

Protocol 3: In Vivo Murine Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of Encorafenib in an in vivo subcutaneous xenograft model using immunodeficient mice.

Materials:

-

6-8 week old female immunodeficient mice (e.g., athymic nude or NSG mice)

-

Matrigel

-

Encorafenib

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

-

Calipers, syringes, and feeding needles

Procedure:

-

Tumor Implantation:

-

Resuspend 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[3]

-